1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by an imidazolidinone core, substituted with a methoxyphenyl group and a pyrrolidine moiety linked to a pyrazine derivative. The molecular formula is C18H22N4O3, and its molecular weight is approximately 342.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
The compound has been investigated for its role in modulating indoleamine 2,3-dioxygenase (IDO) activity, an enzyme implicated in tumor-induced immunosuppression. Inhibiting IDO can enhance the efficacy of cancer therapies by counteracting tumor-associated immune evasion . Preliminary studies indicate that compounds with similar scaffolds can effectively inhibit IDO, suggesting that this imidazolidinone might exhibit comparable anticancer properties.
Neuroprotective Effects
The presence of the pyrrolidine and pyrazine moieties hints at possible neuroprotective effects. Compounds containing these structures have been associated with neuroprotection through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. Although direct evidence for this specific compound is sparse, its structural features warrant further investigation into potential neuroprotective applications.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : As seen in related compounds, the inhibition of enzymes such as fXa and IDO plays a critical role in its pharmacological effects.
- Receptor Interaction : The compound may interact with various receptors involved in signaling pathways pertinent to inflammation and cancer progression.
- Modulation of Oxidative Stress : By potentially acting as an antioxidant, this compound could mitigate oxidative damage in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this imidazolidinone derivative:
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-28-16-4-2-15(3-5-16)25-11-10-24(20(25)27)14-19(26)23-9-6-17(13-23)29-18-12-21-7-8-22-18/h2-5,7-8,12,17H,6,9-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPWWBNIJUMZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.